3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Lipophilicity Drug Design Medicinal Chemistry

Generic substitution among biphenyl carboxylic acid building blocks leads to unpredictable solubility and permeability. This compound provides a precise solution: its 3-fluoro-2-methylphenyl and 5-nitro substitution pattern delivers a defined XLogP3 of 3.4 for optimal membrane partitioning, a TPSA of 83.1 Ų that limits passive diffusion to design extracellular probes, and a nitro group that serves as a reactive handle for reduction, SNAr, or cycloaddition to expand derivative libraries.

Molecular Formula C14H10FNO4
Molecular Weight 275.235
CAS No. 1261962-57-5
Cat. No. B599303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid
CAS1261962-57-5
Synonyms3-(3-Fluoro-2-Methylphenyl)-5-nitrobenzoic acid
Molecular FormulaC14H10FNO4
Molecular Weight275.235
Structural Identifiers
SMILESCC1=C(C=CC=C1F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C14H10FNO4/c1-8-12(3-2-4-13(8)15)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18)
InChIKeyANIRPDNZSQTMEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic Acid


3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid, also designated 3'-fluoro-2'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid, is a substituted biphenyl carboxylic acid building block with a molecular formula of C14H10FNO4 and a molecular weight of 275.23 g/mol [1]. The compound features a 3-fluoro-2-methylphenyl ring coupled to a central benzoic acid core that is further substituted with a nitro group at the 5-position. It is supplied as a crystalline solid with a typical purity specification of 95% .

Substitution Limitations of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic Acid


Generic substitution among biphenyl carboxylic acid building blocks is not chemically or pharmacologically equivalent. The combination and positioning of the fluoro, methyl, and nitro substituents on the biphenyl scaffold govern critical molecular descriptors—including lipophilicity (XLogP3), polar surface area (TPSA), and hydrogen bonding capacity—that dictate solubility, permeability, and reactivity [1]. As demonstrated below, even closely related analogs such as the corresponding amino derivative (CAS 1261948-82-6) or the non-nitrated parent acid (CAS 1261997-27-6) exhibit markedly different computed property profiles, directly impacting their utility in medicinal chemistry and materials research.

3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic Acid: Analogs Comparison


Lipophilicity: Nitro vs. Amino Analogs

The computed octanol-water partition coefficient (XLogP3) for 3-(3-fluoro-2-methylphenyl)-5-nitrobenzoic acid is 3.4 [1], reflecting the electron-withdrawing and lipophilic contribution of the nitro group. In contrast, the corresponding 5-amino analog (3-amino-5-(3-fluoro-2-methylphenyl)benzoic acid, CAS 1261948-82-6) exhibits a lower XLogP3 of 2.9 . This 0.5 log unit difference represents a 3.2-fold shift in equilibrium distribution between octanol and water, indicating the nitro compound is significantly more lipophilic.

Lipophilicity Drug Design Medicinal Chemistry

Polar Surface Area: Nitro vs. Amino Analogs

The topological polar surface area (TPSA) of 3-(3-fluoro-2-methylphenyl)-5-nitrobenzoic acid is calculated to be 83.1 Ų [1]. This is 19.8 Ų greater than the TPSA of the corresponding 5-amino analog (CAS 1261948-82-6), which is reported as 63.3 Ų . The increased TPSA of the nitro derivative arises from the greater polarity of the nitro group, which contributes more to the overall molecular polar surface area than the amino group.

Polar Surface Area ADME Permeability

Hazard Profile: Nitro vs. Non-Nitrated Analog

The Globally Harmonized System (GHS) classification for 3-(3-fluoro-2-methylphenyl)-5-nitrobenzoic acid includes Hazard Statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the non-nitrated parent compound 3-(3-fluoro-2-methylphenyl)benzoic acid (CAS 1261997-27-6) is not associated with acute toxicity or irritation hazard statements in available vendor safety data . This difference underscores the impact of the nitro substituent on acute hazard profile.

Safety Handling GHS Classification

Research & Industrial Applications of 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic Acid


Lead Optimization: Enhancing Lipophilicity

The elevated XLogP3 of 3.4 (compared to 2.9 for the amino analog) positions this compound as a preferred building block when designing libraries of compounds intended to cross lipid bilayers or bind hydrophobic protein pockets. It is particularly suitable for early-stage SAR exploration where tuning lipophilicity is a primary objective [1].

Chemical Biology: Probes with Reduced Permeability

The TPSA of 83.1 Ų (versus 63.3 Ų for the amino analog) indicates that this nitro-bearing scaffold is less likely to passively diffuse across cell membranes. This property is advantageous for designing chemical probes intended to remain in the extracellular space or to be actively transported, minimizing off-target intracellular effects [1].

Synthetic Chemistry: Nitro Group as Versatile Handle

The 5-nitro substituent provides a reactive center for subsequent chemical transformations, including reduction to an amine, nucleophilic aromatic substitution, or participation in cycloaddition reactions. This enables the synthesis of a broader array of derivatives than is possible with non-nitrated or amino-substituted analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.